2,2-Dinitroadamantane

描述

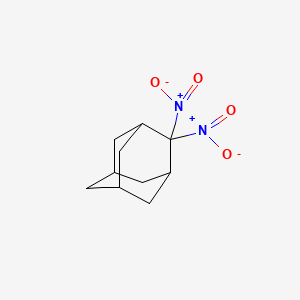

2,2-Dinitroadamantane (CAS: 88381-75-3) is a nitro-functionalized adamantane derivative characterized by two nitro groups attached to the bridgehead carbons (C2 positions) of the adamantane scaffold. Its synthesis, first reported by Archibald and Baum, involves the oxidative nitration of 2-nitroadamantane using sodium nitrite and silver nitrate, achieving a high yield of 89% . The compound’s structure was confirmed via X-ray crystallography, revealing a distorted adamantane framework with nitro groups inducing steric strain and altering electronic properties . This structural modification enhances thermal stability, making it a candidate for high-energy materials and pharmaceutical intermediates .

属性

CAS 编号 |

88381-75-3 |

|---|---|

分子式 |

C10H14N2O4 |

分子量 |

226.23 g/mol |

IUPAC 名称 |

2,2-dinitroadamantane |

InChI |

InChI=1S/C10H14N2O4/c13-11(14)10(12(15)16)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |

InChI 键 |

LLYKIMPMZLMAOC-UHFFFAOYSA-N |

规范 SMILES |

C1C2CC3CC1CC(C2)C3([N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

准备方法

The synthesis of 2,2-Dinitroadamantane typically involves the nitration of adamantane derivatives. One common method is the reaction of adamantane with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the 2,2-positions on the adamantane skeleton . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.

化学反应分析

2,2-Dinitroadamantane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitro derivatives with higher oxidation states.

Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in diaminoadamantane derivatives.

Substitution: The nitro groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

2,2-Dinitroadamantane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives and as a model compound for studying cage-like structures.

Biology: Research has explored its potential as a scaffold for drug design, particularly in antiviral and anticancer therapies.

Medicine: Its derivatives are investigated for their pharmacological properties, including antiviral and neuroprotective effects.

作用机制

The mechanism by which 2,2-Dinitroadamantane exerts its effects is primarily related to its structural properties. The rigid, cage-like structure allows for high stability and specific interactions with molecular targets. In biological systems, its derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

Thermodynamic and Stability Analysis

Density Functional Theory (DFT) studies reveal that nitro substitution significantly impacts heats of formation (HOF). For example:

- 2,2-Dinitroadamantane : HOF = +218 kJ/mol (calculated) .

- 1,3-Dinitroadamantane: HOF = +195 kJ/mol (hypothesized lower due to less strain) .

Functional Group Positioning and Reactivity

- Bridgehead vs. Non-Bridgehead Nitro Groups: this compound’s nitro groups at bridgehead positions hinder further nitration due to steric crowding, unlike 2-nitroadamantane, which readily forms this compound . In contrast, 2,6-dinitroadamantane allows additional nitration at C6, enabling synthesis of tetranitroadamantane derivatives .

Comparison with Dinitrotoluenes :

Property This compound 2,4-Dinitrotoluene Molecular Framework Rigid adamantane core Flexible toluene ring Stability Higher thermal stability Prone to decomposition <200°C Applications Energetic materials Explosives, dyes The adamantane core imparts superior thermal stability compared to aromatic dinitro compounds like 2,4-dinitrotoluene ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。